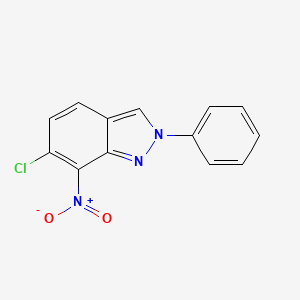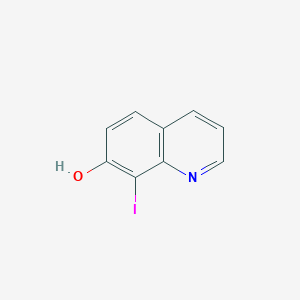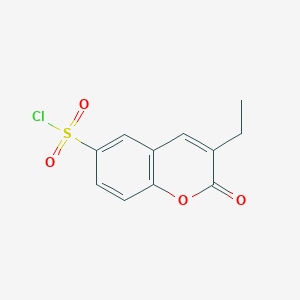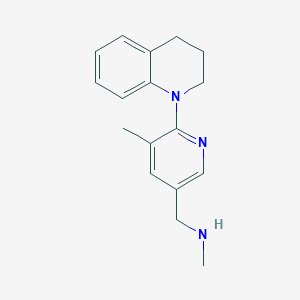![molecular formula C16H14N2O2 B11850411 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .
Preparation Methods
The synthesis of 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid typically involves the formation of the imidazo[1,5-a]pyridine core followed by the introduction of the phenyl and propanoic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone can lead to the formation of the imidazo[1,5-a]pyridine core, which can then be further functionalized .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often utilize automated processes and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or propanoic acid groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid exerts its effects depends on its application. For instance, as a fluorescent probe, the compound interacts with specific ions or molecules, leading to a change in its fluorescence properties. This interaction can be studied using techniques such as fluorescence spectroscopy and NMR titration .
In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved can be elucidated through biochemical assays and molecular modeling studies .
Comparison with Similar Compounds
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
2-Amino-3-(1-phenylimidazo[1,5-a]pyridin-3-yl)maleonitrile: Used as a fluorescent probe for hypochlorite detection.
3-Bromoimidazo[1,5-a]pyridine: Utilized in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(1-phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H14N2O2/c19-15(20)10-9-14-17-16(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10H2,(H,19,20) |
InChI Key |
CEKBJLSNPIPMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)


![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)
![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)

![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)
![2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B11850378.png)




